(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolone ring substituted with an ethoxy-hydroxybenzylidene group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-sulfanyl-1,3-thiazol-4(5H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated benzylidene derivatives.
Scientific Research Applications
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- (Z)-N’-(3-ethoxy-2-hydroxybenzylidene)-4-propylbenzenesulfonohydrazide
- N’-(3-ethoxy-2-hydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide
Uniqueness
(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is unique due to its thiazolone ring structure combined with the ethoxy-hydroxybenzylidene group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-2-16-8-5-3-4-7(10(8)14)6-9-11(15)13-12(17)18-9/h3-6,14H,2H2,1H3,(H,13,15,17)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUURNKWQIUZWFU-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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